DAR Homogeneity: Site-Specific DBCO Conjugation Yields Defined DAR 2 Versus Heterogeneous DAR 5–8 with Maleimide
In a direct head-to-head comparison, an anti-TCR antibody was conjugated with DBCO-PEG4-Val-Cit-PAB-MMAE via C-terminal azide incorporation, producing a homogeneous DAR 2 ADC (aTCRA6 DAR2). In contrast, conjugation of the same antibody via interchain cysteine–maleimide chemistry with maleimide-PEG4-Val-Cit-PAB-MMAE generated a heterogeneous mixture with a broad DAR range of 5–8 (aTCRA6 DAR5–8) [1]. This demonstrates that the DBCO-based linker enables precise control over drug loading, a critical parameter for ADC safety and efficacy.
| Evidence Dimension | Drug-to-antibody ratio (DAR) homogeneity |
|---|---|
| Target Compound Data | DAR 2 (homogeneous, site-specific) |
| Comparator Or Baseline | DAR 5–8 (heterogeneous, maleimide-PEG4-Val-Cit-PAB-MMAE) |
| Quantified Difference | Defined DAR 2 vs. broad distribution DAR 5–8 |
| Conditions | Anti-TCR antibody (aTCRA6); DBCO conjugation to C-terminal azide vs. maleimide conjugation to interchain cysteines; Jurkat TCRA6 target cells |
Why This Matters
Homogeneous DAR reduces pharmacokinetic variability and simplifies regulatory characterization, making DBCO-Val-Cit-PAB-OH a preferred choice for clinical ADC development.
- [1] Kolmar H, et al. T cell receptor-directed antibody-drug conjugates for the treatment of T cell-derived cancers. Mol Ther Oncol. 2024;32(3):200850. doi:10.1016/j.omton.2024.200850 View Source
